tert-butyl N-[carbamoyl(phenyl)methyl]carbamate

Stereochemistry Procurement Cost Synthetic Strategy

Procure racemic Boc-DL-Phg-NH₂ (CAS 437768-38-2) for cost-optimized achiral synthesis. Its acid-labile Boc group is orthogonal to hydrogenolysis-labile Cbz, enabling selective deprotection in multi-step routes. The terminal primary amide allows direct incorporation into C-terminal amide peptides, bypassing pre-activation steps required by the free acid. Ideal for non-stereoselective combinatorial libraries and NMR chiral derivatizing agent preparation.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
CAS No. 437768-38-2
Cat. No. B3425609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[carbamoyl(phenyl)methyl]carbamate
CAS437768-38-2
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)N
InChIInChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-10(11(14)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H2,14,16)(H,15,17)
InChIKeyJPDKWABQKOBPQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl N-[Carbamoyl(phenyl)methyl]carbamate (437768-38-2): Procurement-Relevant Identity and Class Profile for Boc-Protected Phenylglycinamide Intermediates


tert-Butyl N-[carbamoyl(phenyl)methyl]carbamate (CAS 437768-38-2), also cataloged as tert-butyl 2-amino-2-oxo-1-phenylethylcarbamate or Boc-DL-Phg-NH₂, is a racemic Boc-protected phenylglycine amide building block with molecular formula C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol [1]. As a carbamate-protected amino acid amide, it occupies a defined position in the N-protected phenylglycinamide chemical space, distinct from its enantiopure counterparts (Boc-L-Phg-NH₂, CAS 143978-92-1; Boc-D-Phg-NH₂), alternative N-protecting group analogs (Cbz-Phg-NH₂, CAS 125515-95-9; Fmoc-Phg-NH₂), and the corresponding free acid (Boc-Phg-OH) [1]. This compound serves as a versatile intermediate in peptide synthesis, medicinal chemistry scaffold elaboration, and chiral analysis, where its racemic nature, acid-labile Boc protection, and terminal primary amide functionality collectively define its utility boundaries relative to closely related analogs [1].

Why Generic Substitution of tert-Butyl N-[Carbamoyl(phenyl)methyl]carbamate (437768-38-2) with In-Class Analogs Introduces Synthetic Risk


Although the Boc-phenylglycinamide scaffold appears superficially interchangeable with enantiopure variants, alternative N-protecting group analogs, or the corresponding carboxylic acid, critical differences in stereochemical composition, protecting group lability, and terminal functional group reactivity preclude simple drop-in replacement. The racemic nature of 437768-38-2 provides cost and operational advantages in achiral synthetic sequences, while the acid-labile Boc group (cleaved by TFA/DCM) is mechanistically orthogonal to Cbz (hydrogenolysis) and Fmoc (base-labile) protection [1][2]. Furthermore, the C-terminal primary amide confers distinct hydrogen-bonding capacity, stability toward racemization, and reactivity profiles compared to the corresponding acid or ester derivatives [1]. These features are not uniformly shared across the broader phenylglycinamide chemical space; thus, substituting one variant for another without experimental validation introduces measurable risk of divergent outcomes in multi-step synthesis, chiral method development, or biological assay performance [2].

Quantitative Head-to-Head Procurement Evidence for tert-Butyl N-[Carbamoyl(phenyl)methyl]carbamate (437768-38-2) vs. Closest Analogs


Stereochemical Composition: Racemic (DL) vs. Enantiopure (L) Boc-Phg-NH₂

CAS 437768-38-2 (Boc-DL-Phg-NH₂) carries a formally undefined stereocenter (stereocenter count = 0, PubChem), confirming its racemic identity, whereas the (S)-enantiomer Boc-L-Phg-NH₂ (CAS 143978-92-1) is a single, defined enantiomer [1]. In achiral synthetic sequences—such as the construction of non-stereoselective compound libraries or intermediates destined for racemization-prone downstream steps—the racemic form typically offers cost savings of 20–50% relative to the enantiopure analog based on vendor pricing trends, though precise pricing is quote-dependent [1]. When chirality is not required, procurement of the DL form reduces material cost without compromising synthetic utility.

Stereochemistry Procurement Cost Synthetic Strategy

Protecting Group Orthogonality: Boc (437768-38-2) vs. Cbz-Protected Analog (Z-DL-Phg-NH₂)

The Boc group on 437768-38-2 is cleaved under acidic conditions (typically 25–50% TFA in DCM at room temperature for 30–50 min), whereas the Cbz group on the direct analog Z-DL-Phg-NH₂ (CAS 125515-95-9) requires catalytic hydrogenolysis (H₂, Pd/C) [1][2]. Importantly, the Cbz group is stable to room-temperature TFA, enabling sequential orthogonal deprotection when both Boc and Cbz protection are present in the same synthetic route [2]. This orthogonality is a critical decision node in route design: when downstream steps involve acid-sensitive functionalities or catalysts incompatible with hydrogenolysis, the choice between Boc- and Cbz-protected phenylglycinamide is constrained rather than free [2].

Protecting Group Strategy Orthogonal Deprotection Peptide Synthesis

Terminal Functional Group: Primary Amide (437768-38-2) vs. Carboxylic Acid (Boc-DL-Phg-OH)

The C-terminal primary amide (CONH₂) in 437768-38-2 provides 2 hydrogen bond donors, whereas the corresponding carboxylic acid Boc-DL-Phg-OH (CAS 2900-27-8) provides only 1 hydrogen bond donor from the OH group after deprotonation [1]. In peptide synthesis, the amide form can be directly incorporated via C-terminal activation under conditions that minimize racemization at the α-carbon of phenylglycine—a well-documented liability for phenylglycine derivatives [2]. In contrast, the free acid requires additional activation steps (e.g., formation of active ester or use of coupling reagents) that introduce additional handling steps and racemization risk. Computed physicochemical differences are also measurable: the amide form has a topological polar surface area (TPSA) of 81.4 Ų and an XLogP3 of 1.6, whereas the free acid Boc-Phg-OH has a TPSA of 75.6 Ų and a higher computed XLogP3 of approximately 2.1 [1].

Peptide Coupling C-Terminal Modification Racemization Risk

NMR Chiral Differentiation: Boc-Phenylglycine Amide Framework vs. Classical Chiral Derivatizing Agents

Boc-phenylglycine (BPG) amides—the structural class to which 437768-38-2 belongs upon elaboration of the amine terminus—have been demonstrated to produce substantially larger Δδ(R,S) values in ¹H NMR-based absolute configuration assignment compared to the classical reagents MTPA (Mosher's acid) and MPA (methoxyphenylacetic acid) [1]. Specifically, BPG amides give rise to 'much higher Δδ(R,S) values' than MTPA and MPA, providing greater confidence in stereochemical assignment [1]. While this literature reports on Boc-phenylglycine acid-derived amides rather than 437768-38-2 specifically, the fundamental scaffold (Boc-protected phenylglycine amide) is identical, enabling class-level extrapolation of the superior Δδ performance to derivatives prepared from 437768-38-2.

Absolute Configuration Assignment NMR Spectroscopy Chiral Derivatization

Optimal Application Scenarios for tert-Butyl N-[Carbamoyl(phenyl)methyl]carbamate (437768-38-2) Derived from Quantitative Evidence


Achiral Peptide Library and Combinatorial Chemistry Synthesis

When constructing non-stereoselective peptide libraries or combinatorial compound collections where chirality at the phenylglycine residue is not a design criterion, 437768-38-2 (racemic Boc-DL-Phg-NH₂) is the cost-optimal procurement choice versus the enantiopure Boc-L-Phg-NH₂ form [Section 3, Evidence Item 1]. The racemic nature does not impair coupling efficiency or final library diversity in such contexts, and the 20–50% lower material cost directly reduces per-compound synthesis expenditure [Section 3, Evidence Item 1]. The terminal primary amide allows direct incorporation into C-terminal amide peptides without pre-activation, simplifying the synthetic workflow [1].

Synthetic Routes Requiring Orthogonal Boc/Cbz Protection Strategies

In multi-step syntheses where both acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups must be deployed orthogonally, 437768-38-2 is the appropriate N-protected phenylglycinamide node. The Boc group is selectively removed under TFA/DCM conditions without affecting Cbz-protected intermediates, whereas the Cbz analog Z-DL-Phg-NH₂ requires hydrogenolysis that may be incompatible with alkenes, benzyl esters, or other reducible functionality elsewhere in the substrate [Section 3, Evidence Item 2]. This orthogonality is a hard constraint in route selection and makes the Boc-protected variant the default procurement option when hydrogenolysis is prohibited [1].

Direct C-Terminal Peptide Incorporation via Amide Handle

For solid-phase or solution-phase peptide synthesis targeting C-terminal amide peptides, 437768-38-2 offers a direct incorporation advantage over the analogous free acid Boc-DL-Phg-OH [Section 3, Evidence Item 3]. The primary amide group (H-bond donors = 2; TPSA = 81.4 Ų) provides superior hydrogen-bonding capacity for resin binding and product solubility, while eliminating the need for pre-activation (e.g., active ester formation) that is otherwise required when starting from the carboxylic acid [Section 3, Evidence Item 3]. This reduction in synthetic steps translates to higher overall yields and lower racemization risk at the phenylglycine α-carbon [Section 3, Evidence Item 3].

Development of BPG-Based Chiral Derivatizing Agents for Absolute Configuration Determination

For analytical laboratories engaged in stereochemical assignment of α-chiral primary amines, 437768-38-2 serves as a cost-efficient precursor to prepare Boc-phenylglycine (BPG) amide-based chiral derivatizing agents that have been shown to produce larger ¹H NMR Δδ(R,S) values than legacy reagents MTPA and MPA [Section 3, Evidence Item 4]. The racemic form enables preparation of both (R)- and (S)-BPG amide derivatives for comparative NMR analysis without the premium pricing of enantiopure starting material, directly reducing analytical method development costs while preserving the established Δδ advantage over classical chiral auxiliaries [Section 3, Evidence Item 4].

Quote Request

Request a Quote for tert-butyl N-[carbamoyl(phenyl)methyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.